Lipophilicity (log D) Advantage Over 1,2,4-Oxadiazole Isomers
The 1,3,4-oxadiazole scaffold of the target compound confers a quantifiable lipophilicity advantage. In a systematic comparison of matched molecular pairs from AstraZeneca's compound collection, 1,3,4-oxadiazole isomers consistently displayed a median log D value approximately 1.2 units lower than their corresponding 1,2,4-oxadiazole isomers [1]. This order-of-magnitude difference is attributed to the intrinsically different charge distributions and dipole moments of the two regioisomers, as verified by computational electrostatic potential calculations [1].
| Evidence Dimension | Lipophilicity (log D, pH 7.4) |
|---|---|
| Target Compound Data | Median log D for 1,3,4-oxadiazole matched pairs (class inference, not compound-specific) |
| Comparator Or Baseline | 1,2,4-Oxadiazole matched pairs |
| Quantified Difference | Median Δlog D ≈ 1.2 units (1,3,4-oxadiazole lower) |
| Conditions | Matched molecular pair analysis; AstraZeneca corporate compound collection; log D measured at pH 7.4; data from Boström et al., J. Med. Chem. 2012, Figure 6b [1] |
Why This Matters
A difference of 1.2 log D units translates to roughly a 15-fold difference in distribution coefficient, which profoundly impacts membrane permeability, solubility, and off-target binding—key parameters for compound progression in drug discovery.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
